

An In-depth Technical Guide to the Chemical Structure and Properties of (-)-Sotalol

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for (-)-Sotalol. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

(-)-Sotalol is the levorotatory enantiomer of Sotalol, a pharmaceutical agent with a dual mechanism of action. Chemically, it is a methanesulfonanilide derivative. The pharmacological activity of racemic Sotalol is largely attributed to this specific enantiomer, particularly its β -adrenergic blocking effects.

The absolute configuration of the chiral center in **(-)-Sotalol** is (R).[1] This is an exception to the general rule for many β -blockers where the S-enantiomer is the more potent β -adrenergic antagonist.[1] The phenylethanolamine structure of Sotalol alters the priority of the substituents around the chiral carbon, leading to the (R) configuration for the active enantiomer.[1]

Table 1: Chemical Identifiers for (-)-Sotalol



Identifier	Value
IUPAC Name	N-[4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide[2]
CAS Number	30236-31-8[2]
Molecular Formula	C12H20N2O3S[2]
InChI	InChI=1S/C12H20N2O3S/c1-9(2)13-8- 12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4- 7,9,12-15H,8H2,1-3H3/t12-/m0/s1[2]
InChlKey	ZBMZVLHSJCTVON-GFCCVEGCSA-N[3]
Canonical SMILES	CC(C)NCINVALID-LINKO

Physicochemical Properties

Sotalol is typically used as its hydrochloride salt to improve its solubility and stability.[4] It is a water-soluble, hydrophilic compound with low lipophilicity, which results in minimal penetration of the blood-brain barrier.[1][5]

Table 2: Physicochemical Properties of Sotalol Hydrochloride (Racemic)

Property	Value	Source(s)
Molecular Weight	272.36 g/mol (base), 308.82 g/mol (HCl salt)	[6][7][8]
Melting Point	206.5-207 °C (with decomposition)	[7][9]
рКа	pKa ₁ = 8.2 (sulfonamide), pKa ₂ = 9.8 (secondary amine)	[7][10]
Solubility	Freely soluble in water, slightly soluble in chloroform.	[7]
Partition Coefficient (log P)	Experimental log P: 1.1; Predicted log P: -0.42 to 0.85	[1]



Pharmacology and Mechanism of Action

(-)-Sotalol exhibits a unique dual-action antiarrhythmic profile, combining the properties of both Class II and Class III agents according to the Vaughan-Williams classification.

Pharmacodynamics

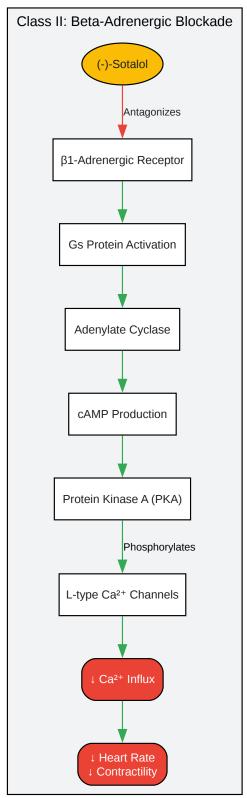
The enantiomers of Sotalol possess distinct pharmacological activities. The (R)-(-)-enantiomer is responsible for virtually all the β -adrenergic blocking activity (Class II action) and also possesses potassium channel blocking activity (Class III action).[1][11][12] The (S)-(+)-enantiomer, conversely, lacks significant β -blocking activity but contributes to the Class III effect.[1]

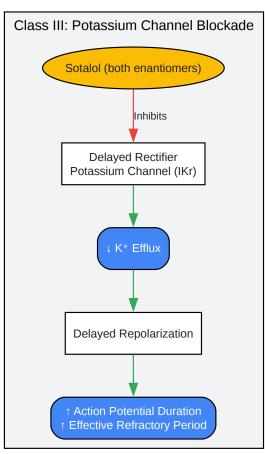
- Class II Activity (β-Adrenergic Blockade): As a non-selective β-blocker, (-)-Sotalol competitively antagonizes β₁- and β₂-adrenergic receptors.[1] This action prevents catecholamines from binding to these receptors, leading to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction.
- Class III Activity (Potassium Channel Blockade): Sotalol blocks the delayed rectifier
 potassium current (I_Kr), which is crucial for the repolarization phase of the cardiac action
 potential. This inhibition prolongs the action potential duration (APD) and the effective
 refractory period (ERP) in atrial and ventricular myocardial tissues.[5]

Signaling Pathway

The dual mechanism of **(-)-Sotalol** involves two primary signaling pathways in cardiac myocytes. The β -adrenergic blockade pathway involves the G-protein coupled β 1-adrenergic receptor, while the Class III action directly targets the hERG potassium channels responsible for the L Kr current.







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Caption: Signaling pathway of (-)-Sotalol.



Pharmacokinetics

Sotalol is well-absorbed orally and is not metabolized, with the majority of the drug excreted unchanged in the urine.

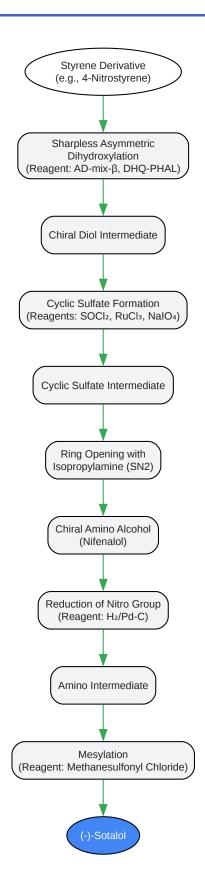
Table 3: Pharmacokinetic Properties of Sotalol

Parameter	Value	Source(s)
Bioavailability	90-100%	[1]
Protein Binding	Not significantly bound (0%)	
Metabolism	Not metabolized	[1]
Route of Elimination	Primarily renal (80-90% excreted unchanged in urine)	
Elimination Half-life	10-20 hours (in healthy patients)	_
Volume of Distribution	1.2-2.4 L/kg	_

Experimental Protocols Synthesis of (-)-Sotalol (d-Sotalol)

The enantioselective synthesis of **(-)-Sotalol**, also referred to as d-Sotalol in some literature, is critical to obtaining the desired pharmacological activity. One reported approach involves the Sharpless asymmetric dihydroxylation as a key step. The following is a representative workflow based on published synthetic strategies.[5][6]





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Caption: Asymmetric synthesis workflow for (-)-Sotalol.



Methodology Outline:

- Asymmetric Dihydroxylation: A suitable styrene precursor undergoes asymmetric dihydroxylation using a chiral ligand (e.g., DHQ-PHAL) to produce a chiral diol intermediate with the desired stereochemistry.[5]
- Cyclic Intermediate Formation: The chiral diol is converted into a cyclic intermediate, such as a cyclic sulfate, using reagents like thionyl chloride followed by oxidation (e.g., RuCl₃/NalO₄).
 [5]
- Nucleophilic Ring Opening: The cyclic intermediate undergoes regioselective ring-opening via an S_N2 reaction with isopropylamine. This step introduces the isopropylamino side chain at the less hindered carbon, yielding a chiral β-hydroxypropylamine.[5]
- Functional Group Transformation: The precursor molecule is further modified. For example, if starting from a nitrostyrene, the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C).[5]
- Final Mesylation: The resulting amino compound is treated with methanesulfonyl chloride to install the methanesulfonamide group, yielding the final (-)-Sotalol product.[5] The product can then be purified by column chromatography.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating, quantitative reversed-phase HPLC method is essential for determining the concentration of Sotalol in pharmaceutical preparations and biological matrices. The following protocol is based on published methods.

Table 4: HPLC Method for Sotalol Analysis



Parameter	Condition
HPLC System	Agilent 1100/1260 series or equivalent with UV/Vis detector
Column	C18 reverse-phase column (e.g., Waters XBridge C18, 3.5µm, 4.6×150 mm)
Mobile Phase	Isocratic: Acetonitrile and 0.5mM octanesulfonic acid (25:75, v/v), pH adjusted to 3.2Gradient: Aqueous 5 mM ammonium acetate with 0.02% formic acid (A) and acetonitrile (B)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10-20 μL
Detection	UV absorbance at 228 nm or 235 nm
Quantification	Calculation of concentration based on a standard calibration curve (e.g., 1–100 μg/mL)

Sample Preparation (for oral solution):

- Samples are prepared by accurately dissolving the Sotalol HCl formulation in a suitable solvent, such as water for injection (WFI).
- For stability studies, solutions are stored under controlled conditions (e.g., 5±3°C and 25±2°C) and protected from light.
- At specified time points, an aliquot of the sample is taken, diluted if necessary, and analyzed in triplicate by the HPLC method.
- Stability is often defined as the retention of at least 95% of the initial drug concentration.

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